Balsalazide-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

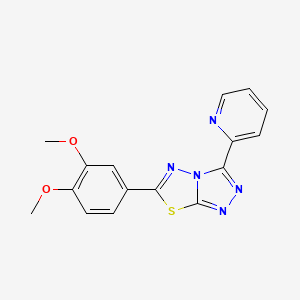

Balsalazide-d3 is a deuterated form of balsalazide, an anti-inflammatory drug used primarily in the treatment of inflammatory bowel disease, such as ulcerative colitis.

Mechanism of Action

- Mesalazine acts directly on ulcerative colitis by exerting anti-inflammatory effects locally in the gastrointestinal (GI) tract .

- Mesalazine may decrease inflammation by blocking the production of arachidonic acid metabolites topically in the colon mucosa .

- The exact biochemical pathways of 5-ASA remain unknown, but its anti-inflammatory effects occur locally within the GI tract .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

Balsalazide-d3 is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid, or 5-ASA), an anti-inflammatory drug . It works by delivering mesalazine to the large intestine to act directly on ulcerative colitis .

Cellular Effects

This compound exerts its effects by modifying the mucosal prostaglandin profile, mucosal electrolyte transport, and possibly altering the microflora in the colon . It inhibits the release and synthesis of proinflammatory mediators in vitro (e.g., nitric oxide, leukotrienes, thromboxanes, and platelet-activating factor) .

Molecular Mechanism

The mechanism by which this compound exerts its therapeutic effects in ulcerative colitis is unclear . It is known that the compound inhibits the function of natural killer cells, mast cells, neutrophils, mucosal lymphocytes, and macrophages, and is a scavenger/inhibitor of reactive oxygen species .

Temporal Effects in Laboratory Settings

A novel, sensitive, stability-indicating gradient RP-LC method has been developed for quantitative analysis of this compound disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms .

Metabolic Pathways

This compound is metabolised by bacterial azo reductases in the colon to release its therapeutically active moiety mesalazine . The systemic absorption of this compound and its metabolites is not required for the therapeutic efficacy of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of balsalazide-d3 involves several steps:

Starting Material: The synthesis begins with 4-aminohippuric acid, which is obtained by coupling para-aminobenzoic acid and glycine.

Diazotization: The 4-aminohippuric acid is treated with nitrous acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with salicylic acid at the position para to the phenol group to yield balsalazide.

Industrial Production Methods

In industrial settings, the production of balsalazide involves:

Conversion to Sulfonate Salt: The intermediate N-(4-aminobenzoyl)-β-alanine is converted to N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water.

Diazotization: The sulfonate salt is treated with aqueous sodium nitrite solution at low temperature to generate the diazonium salt.

Quenching and Isolation: The diazonium salt solution is quenched with aqueous disodium salicylate to furnish balsalazide disodium solution, which is then acidified to isolate balsalazide.

Chemical Reactions Analysis

Types of Reactions

Balsalazide-d3 undergoes various chemical reactions, including:

Oxidation: Balsalazide can be oxidized using oxidants like chloramine-T and bromamine-T in acidic medium.

Hydrolysis: The compound can undergo hydrolytic degradation under acidic and alkaline conditions.

Common Reagents and Conditions

Oxidation: Chloramine-T and bromamine-T in hydrochloric acid medium.

Hydrolysis: Acidic or alkaline conditions.

Major Products

Scientific Research Applications

Balsalazide-d3 has several scientific research applications:

Chemistry: Used in studies involving the kinetics and mechanisms of oxidation reactions.

Industry: Utilized in the development of pharmaceutical formulations for targeted drug delivery to the colon.

Comparison with Similar Compounds

Similar Compounds

Mesalazine (5-aminosalicylic acid): The active metabolite of balsalazide.

Sulfasalazine: Another prodrug that releases mesalazine in the colon.

Olsalazine: A compound similar to balsalazide that also releases mesalazine upon cleavage.

Uniqueness

Balsalazide-d3 is unique in its targeted delivery of mesalazine to the colon, which minimizes systemic absorption and maximizes local therapeutic effects. This targeted delivery is advantageous over other similar compounds like sulfasalazine, which can cause systemic side effects .

Properties

IUPAC Name |

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOKCKJONYRRHP-DINNLGBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)